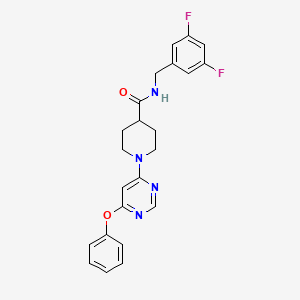

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as compound X, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide derivatives have shown promise in antimicrobial applications. A study synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with substitutions at the 4-position, exhibiting moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

HIV Treatment

The compound has been explored as an HIV-1 reverse transcriptase inhibitor. A series of N-phenyl piperidine analogs demonstrated potent activity against wild-type HIV-1 and various NNRTI-resistant mutant viruses (Tang et al., 2010).

CCR5 Antagonist for HIV

A specific derivative, TAK-220, demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates and presented a good pharmacokinetic profile in monkeys (Imamura et al., 2006).

Inotropic Activity

A study synthesized a series of derivatives and evaluated them for positive inotropic activity, with some showing favorable activity compared to the standard drug, milrinone (Liu et al., 2009).

HIV Integrase Inhibition

Another application includes its use as an HIV-integrase inhibitor, with specific derivatives showing potent inhibition in this regard (Pace et al., 2007).

Anti-Inflammatory and Analgesic Properties

Derivatives of the compound have shown significant activity as anti-inflammatory and analgesic agents, particularly in inhibiting cyclooxygenase-1/2 and showing high COX-2 selectivity (Abu‐Hashem et al., 2020).

Microglia Imaging

The compound has potential for use in PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), which could be valuable in studying neuroinflammation and its related disorders (Horti et al., 2019).

Cancer Treatment

It has been evaluated as an anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment, with studies focusing on its pharmacokinetics and metabolic stability (Teffera et al., 2013).

Eigenschaften

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O2/c24-18-10-16(11-19(25)12-18)14-26-23(30)17-6-8-29(9-7-17)21-13-22(28-15-27-21)31-20-4-2-1-3-5-20/h1-5,10-13,15,17H,6-9,14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWHPDBVBHAVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)C3=CC(=NC=N3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-difluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2427377.png)

![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2427378.png)

![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2427381.png)